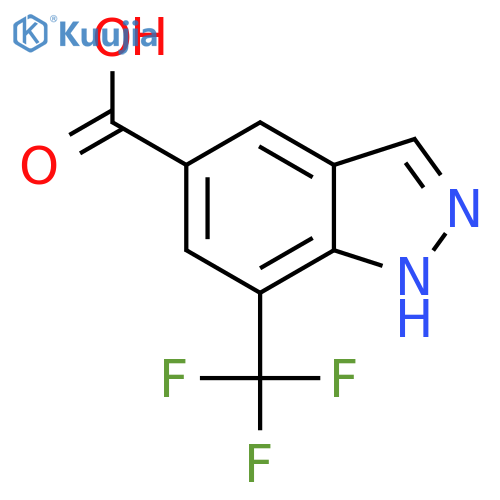

Cas no 1374258-45-3 (7-(trifluoromethyl)-1H-indazole-5-carboxylic acid)

1374258-45-3 structure

商品名:7-(trifluoromethyl)-1H-indazole-5-carboxylic acid

CAS番号:1374258-45-3

MF:C9H5F3N2O2

メガワット:230.143412351608

CID:5062197

7-(trifluoromethyl)-1H-indazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid

- 1H-Indazole-5-carboxylic acid, 7-(trifluoromethyl)-

- SB13448

- D75236

- 7-(trifluoromethyl)-1H-indazole-5-carboxylicacid

-

- インチ: 1S/C9H5F3N2O2/c10-9(11,12)6-2-4(8(15)16)1-5-3-13-14-7(5)6/h1-3H,(H,13,14)(H,15,16)

- InChIKey: RDTKFZONKRNVBL-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(C(=O)O)C=C2C=NNC=12)(F)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 295

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 66

7-(trifluoromethyl)-1H-indazole-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0320-250MG |

7-(trifluoromethyl)-1H-indazole-5-carboxylic acid |

1374258-45-3 | 95% | 250MG |

¥ 2,052.00 | 2023-04-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0320-1G |

7-(trifluoromethyl)-1H-indazole-5-carboxylic acid |

1374258-45-3 | 95% | 1g |

¥ 5,121.00 | 2023-04-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0320-1g |

7-(trifluoromethyl)-1H-indazole-5-carboxylic acid |

1374258-45-3 | 95% | 1g |

¥5117.0 | 2024-04-24 | |

| Aaron | AR01Q8TU-1g |

1H-Indazole-5-carboxylic acid, 7-(trifluoromethyl)- |

1374258-45-3 | 97% | 1g |

$886.00 | 2025-02-11 | |

| Aaron | AR01Q8TU-5g |

1H-Indazole-5-carboxylic acid, 7-(trifluoromethyl)- |

1374258-45-3 | 97% | 5g |

$2658.00 | 2025-02-11 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0320-5g |

7-(trifluoromethyl)-1H-indazole-5-carboxylic acid |

1374258-45-3 | 95% | 5g |

¥15353.0 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0320-100mg |

7-(trifluoromethyl)-1H-indazole-5-carboxylic acid |

1374258-45-3 | 95% | 100mg |

¥1279.0 | 2024-04-24 | |

| Aaron | AR01Q8TU-500mg |

1H-Indazole-5-carboxylic acid, 7-(trifluoromethyl)- |

1374258-45-3 | 97% | 500mg |

$592.00 | 2025-02-11 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0320-500MG |

7-(trifluoromethyl)-1H-indazole-5-carboxylic acid |

1374258-45-3 | 95% | 500MG |

¥ 3,418.00 | 2023-04-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0320-10G |

7-(trifluoromethyl)-1H-indazole-5-carboxylic acid |

1374258-45-3 | 95% | 10g |

¥ 25,608.00 | 2023-04-06 |

7-(trifluoromethyl)-1H-indazole-5-carboxylic acid 関連文献

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

1374258-45-3 (7-(trifluoromethyl)-1H-indazole-5-carboxylic acid) 関連製品

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1374258-45-3)7-(trifluoromethyl)-1H-indazole-5-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):820.0